Ethyl 1-[3-(4-chloro-3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[3-(4-chloro-3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a synthetic organic compound with a molecular formula of C18H26ClNO3 It is known for its unique chemical structure, which includes a piperidine ring, a carboxylate ester, and a chlorinated phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(4-chloro-3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with 1-bromo-3-chloropropane to form 3-(4-chloro-3-methylphenoxy)propane. This intermediate is then reacted with piperidine-4-carboxylate under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-chloro-3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
Ethyl 1-[3-(4-chloro-3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-chloro-3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[3-(4-chloro-3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can be compared to other similar compounds, such as:
- Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-4-carboxylate
- Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate
- Ethyl 1-[3-(4-chloro-3-methylphenoxy)propyl]piperidine-4-carboxylate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 1-[3-(4-chloro-3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO3.ClH/c1-3-22-18(21)15-7-10-20(11-8-15)9-4-12-23-16-5-6-17(19)14(2)13-16;/h5-6,13,15H,3-4,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLIDSOVJIJYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC(=C(C=C2)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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